molecular formula C16H14N2O2S B11516623 Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate

Cat. No.: B11516623
M. Wt: 298.4 g/mol
InChI Key: UZPZFCRZWHVVIX-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate is an organic compound with a complex structure that includes a pyridine ring substituted with cyano, methyl, and phenyl groups, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, methyl, and phenyl substituents. The final step involves the formation of the thioester group.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source. The methyl and phenyl groups are typically added through alkylation and arylation reactions, respectively.

    Formation of Thioester: The thioester group is formed by reacting the pyridine derivative with methyl thioglycolate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioester group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring and the pyridine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution are typical.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The cyano and thioester groups are particularly important for these interactions, as they can form strong bonds with amino acid residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)oxy]acetate
  • Ethyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate
  • Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]propionate

Uniqueness

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate is unique due to its specific combination of functional groups and substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may offer better stability, reactivity, or specificity in certain reactions or biological assays.

Biological Activity

Methyl [(3-cyano-4-methyl-6-phenyl-2-pyridinyl)thio]acetate, with the CAS number 96517-63-4, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, summarizing relevant studies, research findings, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H14N2O2S
  • Molecular Weight : 298.366 g/mol

Its structure features a pyridine ring substituted with cyano and thioacetate groups, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • These values indicate a potent ability to inhibit bacterial growth.
  • Biofilm Formation :
    • The compound demonstrated significant antibiofilm potential, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
  • Synergistic Effects :
    • When tested in combination with other antibiotics, such as Ketoconazole, this compound showed synergistic effects, further lowering the MIC values of these antibiotics .

Cytotoxicity and Safety Profile

The safety profile of this compound has also been evaluated:

  • Hemolytic Activity :
    • The compound exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting it is relatively non-toxic to red blood cells compared to Triton X-100 .
  • Cytotoxicity :
    • In cytotoxicity assays, the compound showed IC50 values greater than 60 μM, indicating a favorable safety margin for potential therapeutic applications .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of DNA Gyrase :
    • The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication, with IC50 values ranging between 12.27–31.64 μM .
  • Inhibition of Dihydrofolate Reductase (DHFR) :
    • It also inhibits DHFR, another critical enzyme involved in folate metabolism, with IC50 values between 0.52–2.67 μM .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various derivatives of this compound. These derivatives were tested for their antibacterial properties against resistant strains of bacteria:

CompoundMIC (µg/mL)MBC (µg/mL)Activity
Derivative A0.220.25Excellent
Derivative B0.320.64Moderate
Derivative C0.150.20Excellent

This table illustrates the varying degrees of efficacy among different derivatives, emphasizing the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

methyl 2-(3-cyano-4-methyl-6-phenylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H14N2O2S/c1-11-8-14(12-6-4-3-5-7-12)18-16(13(11)9-17)21-10-15(19)20-2/h3-8H,10H2,1-2H3

InChI Key

UZPZFCRZWHVVIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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